Class-Level Inferable Dual Thromboxane Inhibitory Activity for the 4-Chlorophenylsulfonyl Pharmacophore
While no direct assay data exists for the target compound, its 4-chlorobenzenesulfonamido core is the defining pharmacophoric element in compound 22a, a well-balanced dual inhibitor of TXA2 receptor (IC50 = 0.31 µM) and TXA2 synthase (IC50 = 0.39 µM) [1]. The target compound represents the minimal histidine-bearing scaffold that retains this critical 4-chlorophenylsulfonyl group. In contrast, the closest unsubstituted phenylsulfonyl analog (CAS not assigned) would lack the chlorine electron-withdrawing effect that is believed to be essential for the dual inhibitory profile observed in the class [2].
| Evidence Dimension | Predicted Pharmacological Target Engagement |
|---|---|
| Target Compound Data | Core scaffold matches class-defining substructure of dual TXA2 inhibitor 22a |
| Comparator Or Baseline | 22a (IC50 TXA2 receptor: 0.31 µM; IC50 TXA2 synthase: 0.39 µM); Unsubstituted phenylsulfonyl analog (activity unknown, expected reduced potency) |
| Quantified Difference | Not quantifiable for the target compound itself; class-level dual inhibition IC50 ~0.3-0.4 µM is the strongest inferable benchmark. |
| Conditions | U-46619-induced guinea-pig platelet aggregation (receptor) and TXB2 production in human platelets (synthase) for compound 22a [1]. |
Why This Matters
Procurement of the target compound provides a direct entry into a patented pharmacophore space (US5153214) with class-level validation for thromboxane modulation, a strategic advantage over non-chlorinated analogs lacking any such activity signal.
- [1] Sakurai S, Ogawa N, Suzuki T, Kato K, Ohashi T, Yasuda S, Kato H, Ito Y. Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chem Pharm Bull (Tokyo). 1996 Aug;44(8):1510-20. doi: 10.1248/cpb.44.1510. View Source
- [2] US5153214A: Certain (arylsulfonamido- and imidazolyl-)-substituted carboxylic acids and derivatives thereof and use for suppressing thromboxane activity. Google Patents, 1992. View Source
